molecular formula C11H15NO B499177 2-(Cinnamylamino)ethanol CAS No. 99858-64-7

2-(Cinnamylamino)ethanol

Cat. No.: B499177
CAS No.: 99858-64-7
M. Wt: 177.24 g/mol
InChI Key: SKTUNMLBMMTJHS-UHFFFAOYSA-N
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Description

2-(Cinnamylamino)ethanol is an organic compound with the chemical formula C11H15NO It is a derivative of cinnamylamine and ethanol, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cinnamylamino)ethanol typically involves the reaction of cinnamylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Cinnamylamine} + \text{Ethylene Oxide} \rightarrow 2\text{-(Cinnamylamino)ethanol} ]

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cinnamylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Formation of N-alkylated derivatives.

    Substitution: Formation of halogenated or esterified products.

Scientific Research Applications

2-(Cinnamylamino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Cinnamylamino)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

    Cinnamylamine: Shares the cinnamyl group but lacks the hydroxyl group.

    Cinnamyl alcohol: Contains the cinnamyl group with a hydroxyl group but lacks the amino group.

    Cinnamic acid: Contains the cinnamyl group with a carboxyl group instead of an amino or hydroxyl group.

Uniqueness: 2-(Cinnamylamino)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

2-(3-phenylprop-2-enylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTUNMLBMMTJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405992
Record name 2-(3-phenylprop-2-enylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99858-64-7
Record name 2-(3-phenylprop-2-enylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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